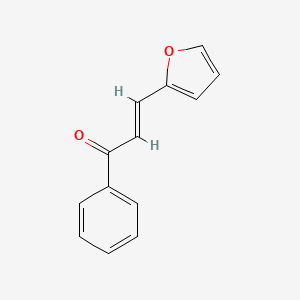

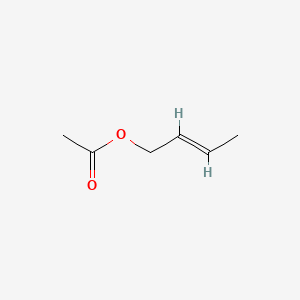

(R)-3-((((9H-芴-9-基)甲氧羰基)氨基)-4-(3-氰基苯基)丁酸

描述

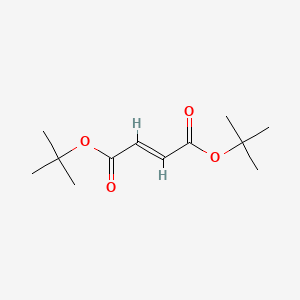

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid, also known as (R)-3-((FMCPA) is a synthetic organic compound belonging to the family of carboxylic acids. It is an important intermediate in the synthesis of various biologically active compounds and has been used in a wide range of scientific research applications.

科学研究应用

Application in Organic Synthesis

Field

Organic Chemistry

Summary of the Application

The compound has been used in the field of organic chemistry, particularly in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .

Methods of Application

The protodeboronation of 1, 2, and 3 alkyl boronic esters was achieved using a radical approach . This was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Green Chemistry

Field

Green Chemistry

Summary of the Application

This compound has been used in the field of green chemistry, particularly in the synthesis of substituted phenols . Substituted phenols are indispensable in synthesis and constitute a privileged structural scaffold present in pharmaceuticals, natural products, and synthetic polymers .

Methods of Application

The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

Results or Outcomes

The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

Application in Boron Neutron Capture Therapy

Field

Medical Chemistry

Summary of the Application

Phenylboronic acid esters, such as “Fmoc-®-3-Amino-4-(3-cyano-phenyl)-butyric acid”, have potential applications as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water .

Methods of Application

The specific methods of application in this context are not detailed in the sources found. However, the design of boron-carriers typically involves the synthesis of the compound and subsequent testing in relevant biological assays.

Results or Outcomes

The outcomes of this application are not specified in the sources found. However, the development of boron-carriers can potentially lead to new therapeutic strategies for cancer treatment .

Application in Drug Delivery Devices

Field

Pharmaceutical Chemistry

Summary of the Application

Boronic acids and their esters, such as “Fmoc-®-3-Amino-4-(3-cyano-phenyl)-butyric acid”, are highly considered compounds for the design of new drugs and drug delivery devices .

Methods of Application

The specific methods of application in this context are not detailed in the sources found. However, the design of drug delivery devices typically involves the synthesis of the compound and subsequent testing in relevant biological assays.

Results or Outcomes

The outcomes of this application are not specified in the sources found. However, the development of drug delivery devices can potentially lead to new therapeutic strategies .

Application in Synthesis of Substituted Phenols

Summary of the Application

This compound has been used in the field of organic chemistry, particularly in the synthesis of substituted phenols . Substituted phenols are indispensable in synthesis and constitute a privileged structural scaffold present in pharmaceuticals, natural products, and synthetic polymers .

属性

IUPAC Name |

(3R)-4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMKWCSZEZUIQG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142289 | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid | |

CAS RN |

269726-84-3 | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-3-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。